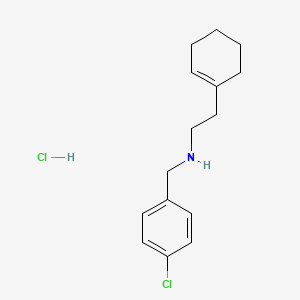

N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties of similar structures. The first paper describes the synthesis of enantiomerically pure trans-1-benzylcyclohexan-1,2-diamine hydrochlorides, which share a structural motif with the compound , namely the benzylcyclohexan moiety . The second paper investigates the electrophilic properties and metabolic behavior of 4-chloro-N-(hydroxymethyl)benzamide, a compound that includes the 4-chlorobenzyl group, which is also part of the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves diastereoselective alpha-iminoamine rearrangement, followed by imine reduction and hydrogenolysis . This method could potentially be adapted for the synthesis of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" by modifying the starting materials and reaction conditions to incorporate the ethanamine group and the specific chlorobenzyl substitution.

Molecular Structure Analysis

The molecular structure of the compounds studied in the first paper was confirmed by X-ray analysis, which revealed the relative trans-configuration and the absolute configurations of the synthesized enantiomers . Although the exact molecular structure of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of the 4-chlorobenzyl group. It was found that N-(acetoxymethyl)-4-chlorobenzamide, a compound with a similar electrophilic center, can react with nucleophiles like cyanide and glutathione under certain conditions, suggesting that the 4-chlorobenzyl moiety in the compound of interest may also exhibit electrophilic properties .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" are not directly reported, the high enantiomeric excess (>99%) of the related compounds suggests that they can be synthesized with a high degree of stereochemical purity . This could imply that with careful synthesis, the compound of interest may also be obtained in a highly enantiomerically pure form. The lack of mutagenicity in related compounds, as reported in the second paper, could also be relevant for assessing the safety profile of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of compounds, including derivatives similar to N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride, have been synthesized for their potential antimicrobial properties. For instance, novel Schiff bases derived from tryptamine, characterized by their antibacterial and antifungal activities, were created through condensation reactions. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Rajeswari & Santhi, 2019).

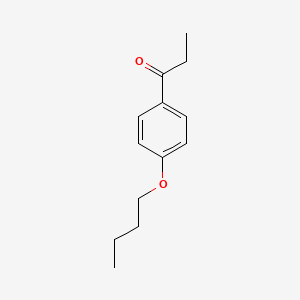

Antiamoebic and Cytotoxicity Studies

Chalcones bearing N-substituted ethanamine tails have been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. Several compounds showed better activity than the standard drug metronidazole, with some demonstrating low toxicity to non-small cell lung cancer cell lines. This research underscores the therapeutic potential of these compounds in treating amoebic infections while maintaining low cytotoxicity (Zaidi et al., 2015).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride and its derivatives involve complex reactions, such as dehydrochlorination of chloroform leading to amine hydrochloride and dichlorocarbene formation. These reactions have been studied for their implications in organic synthesis and the development of new chemical entities (Lazareva & Lazarev, 2011).

DNA Binding and Cytotoxicity

The DNA binding properties and cytotoxic effects of Cu(II) complexes of tridentate ligands, which may include structures similar to N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride, have been explored. These complexes show good DNA binding propensity and induce minor structural changes in DNA, suggesting potential applications in the development of therapeutic agents that target DNA (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBMDRQWKLWEJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)